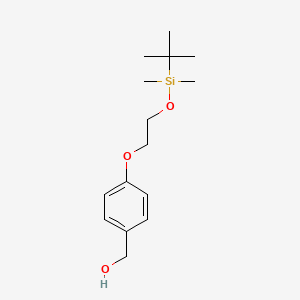![molecular formula C10H10BrFO2 B1400606 1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone CAS No. 1282530-48-6](/img/structure/B1400606.png)
1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone
Descripción general
Descripción
1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone (also known as 5-Fluoro-2-bromoethoxybenzene) is a chemical compound that belongs to the class of organofluorine compounds. It is a colorless liquid that is soluble in polar organic solvents and has a boiling point of around 160 degrees Celsius. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
5-Fluoro-2-bromoethoxybenzene has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the study of the mechanism of action of certain enzymes, such as cytochrome P450.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-bromoethoxybenzene is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-bromoethoxybenzene have been studied in a variety of organisms, including humans. In humans, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-2-bromoethoxybenzene has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of applications. However, it is also highly toxic, and should be handled with caution. In addition, it has a high boiling point, and must be stored at low temperatures in order to prevent decomposition.
Direcciones Futuras
The potential applications of 5-Fluoro-2-bromoethoxybenzene are numerous, and further research is needed in order to fully understand its mechanism of action and its potential uses. Some potential future directions for research include: further studies of its biochemical and physiological effects; the development of new synthesis methods; the development of new pharmaceuticals based on its structure; and the study of its potential uses in medical imaging.
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)-5-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-7(13)9-6-8(12)2-3-10(9)14-5-4-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUQGAIAUMESIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

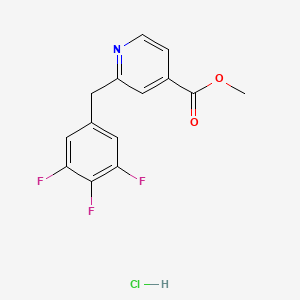
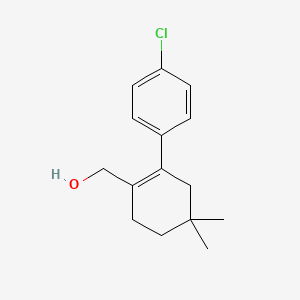
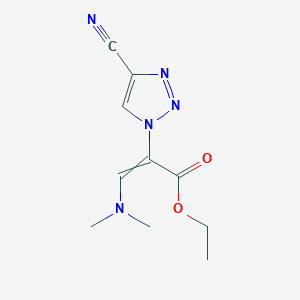
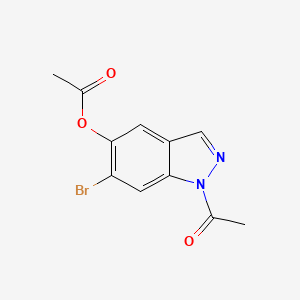
![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)
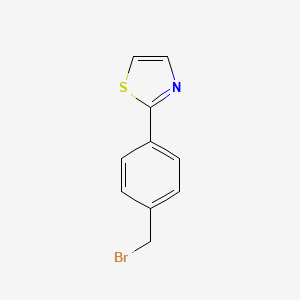



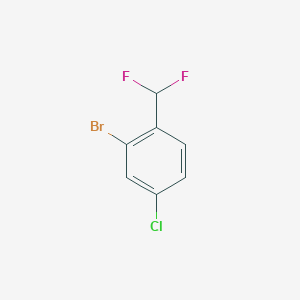
![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)
